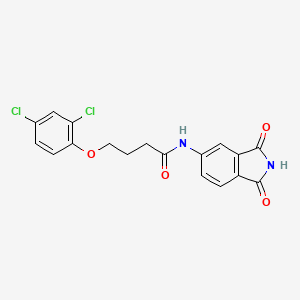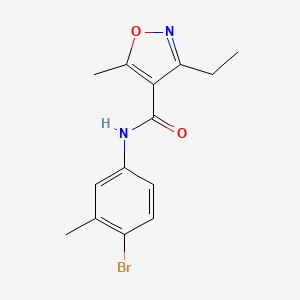![molecular formula C20H21ClN2O4S B4850459 N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4850459.png)
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide, also known as PP242, is a small molecule inhibitor that targets the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway plays a critical role in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer and other diseases. PP242 has been shown to have significant anti-tumor activity in preclinical models, and is currently being investigated as a potential therapeutic agent for a variety of cancers.
Wirkmechanismus
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide targets the mTOR pathway by inhibiting both mTORC1 and mTORC2, which are two distinct protein complexes that play critical roles in regulating cell growth and survival. By inhibiting both mTORC1 and mTORC2, N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide blocks the downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-tumor activity, N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has been shown to inhibit the growth and proliferation of other cell types, including T cells and fibroblasts. N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has also been shown to promote autophagy, a process by which cells recycle damaged or unwanted proteins and organelles.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide is its specificity for the mTOR pathway, which makes it a valuable tool for studying the role of mTOR in cancer and other diseases. However, one limitation of N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide and the mTOR pathway. One area of interest is the development of combination therapies that target both the mTOR pathway and other signaling pathways that are dysregulated in cancer. Another area of interest is the development of more potent and selective mTOR inhibitors that can overcome the limitations of current inhibitors like N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide. Additionally, there is ongoing research on the role of mTOR in other diseases, such as neurodegenerative disorders and metabolic disorders, which may lead to new therapeutic targets for N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide and other mTOR inhibitors.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has been extensively studied in preclinical models of cancer, and has shown significant anti-tumor activity in a variety of cancer types, including breast, prostate, lung, and colon cancer. N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[2-methoxy-4-(morpholine-4-carbothioyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-25-18-11-14(20(28)23-7-9-26-10-8-23)5-6-17(18)27-13-19(24)22-16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKSULIYXUYRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4850380.png)

![3-benzyl-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850407.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4850408.png)
![N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide](/img/structure/B4850415.png)

![5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4850435.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4850440.png)
![5-benzyl-4-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4850448.png)
![3,4,5-trimethoxy-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4850473.png)
![5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850479.png)
![1-[2-(ethylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4850483.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4850491.png)
![3-(3-nitrophenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4850496.png)